(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone
Overview
Description
(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone is an organic compound belonging to the class of naphthalenones It is characterized by the presence of a chlorophenyl group attached to a methylene bridge, which is further connected to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate enolate, which subsequently undergoes aldol condensation to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorophenyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (E)-3,4-Dihydro-2-((4-bromophenyl)methylene)-1(2H)-naphthalenone
- (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone
- (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone
Comparison: (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. Compared to its bromine, fluorine, and methyl analogs, the chlorine atom influences the compound’s reactivity, stability, and potential biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFGMURBYHPNJK-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301165494 | |
Record name | (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59082-24-5, 49545-70-2 | |
Record name | (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59082-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-chlorophenyl)methylene)-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059082245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(2H)-Naphthalenone,4-dihydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301165494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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